Photo-DL-lysine-d2

Protein-protein interactions Photo-crosslinking Chaperone biology

Standard co-IP fails to capture transient lysine-PTM interactions. This deuterated photo-reactive probe enables quantitative mass spectrometry workflows without genetic code expansion. - **+2 Da mass shift**: Enables SILAC-style heavy/light quantification of crosslinked peptides - **Superior crosslinking**: Demonstrated higher efficiency than photo-leucine for complexes like HSP90β/HSP60 - **Preserves activity**: Verified to maintain enzymatic function (e.g., MDH2) for functional proteomics - **Multi-species compatibility**: Incorporates in E. coli, yeast, and human cells

Molecular Formula C6H12N4O2
Molecular Weight 174.20 g/mol
Cat. No. B12364793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhoto-DL-lysine-d2
Molecular FormulaC6H12N4O2
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC(CC1(N=N1)CN)C(C(=O)O)N
InChIInChI=1S/C6H12N4O2/c7-3-6(9-10-6)2-1-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/i3D2
InChIKeyUQYHYAIQUDDSLT-SMZGMGDZSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Photo-DL-lysine-d2 Overview


Photo-DL-lysine-d2 is the deuterated form of Photo-DL-lysine, a diazirine-containing, photo-reactive amino acid based on the DL-lysine scaffold [1]. This compound serves as a multifunctional probe for capturing and identifying proteins that recognize lysine post-translational modifications (PTMs), including histone 'readers' and 'erasers' [2]. The incorporation of two deuterium atoms (+2 Da mass shift) enables its primary differentiation: it acts as a heavy isotope-labeled analog for quantitative mass spectrometry (MS) workflows such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture), while retaining the photo-crosslinking functionality of its non-deuterated counterpart .

1 Deuterium-labeled for SILAC and quantitative MS workflows
2 Diazirine-based photo-crosslinking upon UV activation
3 Lysine scaffold for probing PTM reader and eraser proteins

Why Photo-DL-lysine-d2 Is Irreplaceable


Simple substitution with non-deuterated Photo-DL-lysine, or even other diazirine-based photo-amino acids like photo-leucine or photo-methionine, is not scientifically equivalent. The deuterium label in Photo-DL-lysine-d2 is not merely a tracer; it is a functional differentiator that enables precise, MS-based quantification of crosslinked peptides . Furthermore, crosslinking efficiency is not uniform across the class: Photo-lysine has demonstrated significantly higher efficiency than photo-leucine for capturing specific protein complexes, such as the HSP90β/HSP60 chaperone heterodimer . Substituting a non-lysine analog (e.g., photo-methionine) would also drastically alter the target profile, as these analogs incorporate based on different endogenous tRNA synthetase specificities and thus crosslink distinct proteomic subsets, missing lysine-PTM binding proteins entirely [1].

Non-deuterated photo-lysine lacks the +2 Da mass shift, preventing SILAC-based relative quantification.

Photo-leucine shows lower crosslinking efficiency for specific chaperone complexes such as HSP90β/HSP60.

Photo-methionine incorporates via different tRNA synthetase, capturing distinct proteomic subsets and missing lysine-PTM readers.

Photo-DL-lysine-d2 Performance Evidence


Crosslinking Efficiency: Photo-Lysine vs. Photo-Leucine

Photo-lysine exhibits higher crosslinking efficiency compared to photo-leucine for capturing the interaction between the chaperone proteins HSP90β and HSP60 . The data show robust crosslinking of HSP90β and HSP60 upon UV irradiation in the presence of photo-lysine, indicating superior performance in this specific protein interaction context.

Crosslinking Efficiency
Head-to-head
Photo-lysine Robust crosslinking of HSP90β and HSP60 observed
Photo-leucine Lower crosslinking efficiency for the same complex
Supports selection for chaperone interaction capture studies.
UV 365 nm, live-cell metabolic incorporation.
Protein-protein interactions Photo-crosslinking Chaperone biology

Deuterium Mass Shift for SILAC Quantification

Photo-DL-lysine-d2 incorporates a defined +2 Da mass shift via two deuterium atoms, making it a heavy isotope-labeled analog for SILAC (Stable Isotope Labeling by Amino acids in Cell culture) and other MS-based quantitative proteomics workflows . This contrasts with the non-deuterated Photo-DL-lysine, which provides no isotopic differentiation for relative quantification .

Mass Shift for SILAC
Head-to-head
+2 Da
Photo-DL-lysine-d2 (C₆H₁₀D₂N₄O₂)
Enables MS-based ratio quantification of interaction changes.
Photo-DL-lysine has no mass shift (172.19 g/mol).
Quantitative proteomics SILAC Mass spectrometry

Cross-Species In Vivo Incorporation

An in silico study analyzing the polyspecificity of endogenous tRNA synthetases (LeuRS, IleRS, MetRS, LysRS) across six species (including E. coli, S. cerevisiae, and H. sapiens) predicted that photo-lysine is recognized and incorporated by the native translational machinery of all tested hosts [1]. This contrasts with the more restricted incorporation of other photo-amino acids, which have been demonstrated in fewer species, and suggests a broadly applicable tool for cross-species protein interaction studies.

Cross-Species Incorporation
Class-level
Predicted incorporation by endogenous LysRS across 6 species (E. coli to H. sapiens).
Indicates broad host compatibility for consistent probe delivery.
In silico docking study; experimental validation recommended.
Unnatural amino acid incorporation Translational machinery Cross-species application

Native Protein Function Preservation

The incorporation of Photo-lysine into the mitochondrial enzyme malate dehydrogenase (MDH2) does not ablate its enzymatic function, as confirmed by activity assays [1]. This is a critical differentiator from some bulkier or more disruptive photo-crosslinkers that may alter protein folding or activity.

Native Function Preservation
Assay context
MDH2 enzymatic activity maintained after photo-lysine incorporation.
Reduces risk of functional artifacts in interactome capture.
Confirmed by activity assay in mammalian cells.
Functional proteomics Protein engineering In vivo crosslinking

Photo-DL-lysine-d2 Application Scenarios


SILAC Interactomics for Lysine PTM Readers

In this scenario, researchers culture one cell population in 'light' Photo-DL-lysine and another in 'heavy' Photo-DL-lysine-d2 under different experimental conditions (e.g., ± drug treatment, ± genetic perturbation). Following metabolic incorporation, UV crosslinking, cell lysis, and mixing of lysates, the relative abundance of crosslinked peptides (and thus protein-protein interactions) can be quantified by MS using the +2 Da mass difference. This provides a direct, quantitative readout of condition-dependent changes in lysine-PTM binding events .

High-Efficiency Chaperone Interaction Capture

Given the documented higher efficiency of Photo-lysine over photo-leucine for crosslinking the HSP90β/HSP60 complex , Photo-DL-lysine-d2 is the preferred reagent for studying dynamic chaperone networks. Its ability to robustly fix these otherwise transient interactions upon UV activation allows for the subsequent identification of client proteins and co-chaperones that would be lost in standard co-immunoprecipitation workflows.

Cross-Species Lysine PTM Complex Mapping

Based on the in silico prediction of broad tRNA synthetase compatibility across E. coli, yeast, and human cells , Photo-DL-lysine-d2 is uniquely suited for comparative interactomics studies. Researchers can apply a consistent metabolic labeling and crosslinking protocol across multiple model organisms to map the evolution or conservation of lysine-PTM binding networks without the need for species-specific genetic code expansion systems.

Functional Validation in Live Cells

As the incorporation of Photo-lysine into MDH2 does not disrupt its enzymatic activity , Photo-DL-lysine-d2 can be used for experiments where maintaining the native function of the labeled proteome is paramount. This scenario involves in vivo crosslinking followed by activity-based assays or functional proteomics to ensure that captured interactions are not artifacts of a compromised cellular state, thereby strengthening the biological validity of the findings.

Application
Selection Property
Validation Focus
SILAC-based lysine PTM interactomics
Deuterium mass shift for MS quantification
Ratio measurement of condition-dependent interactions
Chaperone network interaction capture
Photo-lysine crosslinking efficiency context
Transient interaction capture validation
Cross-species PTM complex mapping
Predicted broad tRNA synthetase compatibility
Incorporation consistency across model species
Functional proteomics in live cells
Native enzyme activity retention
Functional assay confirmation post-labeling

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26 linked technical documents
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